molecular formula C17H18N2O3 B2497750 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea CAS No. 1421477-59-9

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea

Cat. No. B2497750
CAS RN: 1421477-59-9
M. Wt: 298.342
InChI Key: YMZFBZDVFMTMHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydrobenzofuran derivatives involves various methods, including annulation reactions and electrophilic substitutions. A notable method involves phosphine-catalyzed (4 + 1) annulation of o-hydroxyphenyl and o-aminophenyl ketones with allylic carbonates, providing a pathway to synthesize functionalized 2,3-disubstituted dihydrobenzofurans (Qin et al., 2016). Another approach utilizes electrochemical sequential aryl radical cyclization-carboxylation for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, demonstrating a novel and efficient synthetic pathway (Senboku et al., 2011).

Molecular Structure Analysis

The molecular structure and conformation of dihydrobenzofuran derivatives have been explored through various techniques, including NMR, mass spectrometry, and X-ray crystallography. The studies provide insights into the structural characteristics and conformational preferences of these compounds, which are crucial for understanding their chemical behavior and potential applications (Qiao et al., 2017).

Chemical Reactions and Properties

Dihydrobenzofuran derivatives undergo various chemical reactions, including electrophilic substitutions and cycloisomerizations, which can be exploited for the synthesis of complex organic molecules. The reactivity of these compounds is influenced by their unique structural features, making them valuable intermediates in organic synthesis (Murai et al., 2009).

Scientific Research Applications

Antimicrobial Properties

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea and its related compounds exhibit antimicrobial properties. Compounds containing dihydrobenzofurans have been shown to be moderately active against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa (Ravi, Selvam, & Swaminathan, 2012).

Potential Antitumor Activity

Dihydrobenzofuran lignans, closely related to 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea, have been evaluated for potential anticancer activity. These compounds showed promising activity against leukemia and breast cancer cell lines. Their mechanism of action includes inhibiting tubulin polymerization, a critical process in cell division and cancer progression (Pieters et al., 1999).

Environmental Applications

Phenylureas, including compounds structurally similar to 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea, have been studied for their environmental degradation properties. These compounds, such as diuron, undergo degradation facilitated by humic acids. Understanding the degradation mechanism can help predict the environmental fate of these compounds and improve management practices (Salvestrini, 2013).

Biochemical Research

In biochemical research, the behavior of compounds with structural similarities to 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea has been explored. Studies have looked into the reaction mechanisms of these compounds under various conditions, providing insights into their chemical properties and potential applications in synthetic chemistry and pharmacology (Sternson & Gammans, 1975).

Synthesis of Complex Molecules

The synthesis of complex molecules, including those containing dihydrobenzofuran rings, is a significant area of research. These studies aim to develop novel synthetic routes for producing valuable compounds with potential applications in pharmaceuticals and materials science (Tamm & Hahn, 1999).

Mechanism of Action

Darifenacin, a medication used to treat urinary incontinence due to an overactive bladder, is an analogue of the compound you’re interested in . Darifenacin works by blocking the M3 muscarinic acetylcholine receptor, which is primarily responsible for bladder muscle contractions .

Safety and Hazards

The compound “1-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol” has several safety precautions associated with it . For example, it should be handled under inert gas and protected from moisture . It should also be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-15(12-6-7-16-13(10-12)8-9-22-16)11-18-17(21)19-14-4-2-1-3-5-14/h1-7,10,15,20H,8-9,11H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZFBZDVFMTMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea

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